molecular formula C50H38N2 B1394581 4,4'-((1E,1'E)-Naphthalene-1,4-diylbis(ethene-2,1-diyl))bis(N,N-diphenylaniline) CAS No. 952065-58-6

4,4'-((1E,1'E)-Naphthalene-1,4-diylbis(ethene-2,1-diyl))bis(N,N-diphenylaniline)

Cat. No. B1394581
M. Wt: 666.8 g/mol
InChI Key: ZRRUDIXIMMOTLY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “4,4’-((1E,1’E)-Naphthalene-1,4-diylbis(ethene-2,1-diyl))bis(N,N-diphenylaniline)” is complex. The central pyrimidine ring is twisted with respect to the two benzene rings .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4,4’-((1E,1’E)-Naphthalene-1,4-diylbis(ethene-2,1-diyl))bis(N,N-diphenylaniline)” are not well documented .

Scientific Research Applications

    Application in Organic Devices

    • Field : Material Science
    • Summary : This compound has been used in the study of TiO2 complexes for organic devices .
    • Methods : The compound was synthesized via a condensation reaction with p-toluenesulfonic acid as a catalyst . The effects of the end groups and vinylene moieties on the structural, thermal, optical, electrochemical, and photovoltaic properties were investigated .
    • Results : The study found that both oxidation and reduction are easier after TiO2 addition and it also changes the HOMO–LUMO levels of imines . Organic devices with the configuration of ITO/TiO2/SAIx (or SAIx:TiO2)/Au were fabricated and investigated .

    Application in Crystal Structure Analysis

    • Field : Crystallography
    • Summary : A similar compound, 4,4’-[(1E,1’E)-(2-Chloropyrimidine-4,6-diyl)bis(ethene-2,1-diyl)]bis(N,N-diethylaniline), has been used in the study of crystal structures .
    • Methods : The crystal structure of the compound was analyzed .
    • Results : The central pyrimidine ring is twisted with respect to the two benzene rings, making dihedral angles of 13.56 (19) and 23.1 (2)° . In the crystal, weak C—H…π interactions link the molecules into supramolecular chains propagating along the c-axis direction .

    Application in Photophysical Studies

    • Field : Photophysics
    • Summary : A similar compound has been used in the study of linear photophysical, excited state absorption (ESA), superfluorescence, and two-photon absorption (2PA) properties .
    • Methods : The photophysical properties of the compound were investigated .
    • Results : The study is still ongoing and results are not yet available .

    Application in Organic Devices with TiO2 Complexes

    • Field : Material Science
    • Summary : This compound has been used in the study of TiO2 complexes for organic devices .
    • Methods : The compound was synthesized via a condensation reaction with p-toluenesulfonic acid as a catalyst . The effects of the end groups and vinylene moieties on the structural, thermal, optical, electrochemical, and photovoltaic properties were investigated .
    • Results : The study found that both oxidation and reduction are easier after TiO2 addition and it also changes the HOMO–LUMO levels of imines . Organic devices with the configuration of ITO/TiO2/SAIx (or SAIx:TiO2)/Au were fabricated and investigated .

    Application in Two-Photon Absorption

    • Field : Photophysics
    • Summary : A similar compound has been used in the study of linear photophysical, excited state absorption (ESA), superfluorescence, and two-photon absorption (2PA) properties .
    • Methods : The photophysical properties of the compound were investigated .
    • Results : The study is still ongoing and results are not yet available .
  • Application in Organic Devices with TiO2 Complexes
    • Field : Material Science
    • Summary : This compound has been used in the study of TiO2 complexes for organic devices .
    • Methods : The compound was synthesized via a condensation reaction with p-toluenesulfonic acid as a catalyst . The effects of the end groups and vinylene (–HC CH–) moieties on the structural, thermal, optical, electrochemical and photovoltaic properties of imines were investigated to check the influence of TiO2 on the imine properties .
    • Results : The study found that both oxidation and reduction are easier after TiO2 addition and it also changes the HOMO–LUMO levels of imines . Moreover, changes in the characteristic bands for imines in the region 1500–1700 cm −1 observed as a drastic decrease of intensity or even disappearance of bands in the imine:TiO2 mixture suggest the formation of a complex (C N)–TiO2 . Organic devices with the configuration of ITO/TiO2/SAIx (or SAIx:TiO2)/Au were fabricated and investigated in the presence and absence of visible light irradiation with an intensity of 93 mW cm −2 . In all imines and complexes with TiO2, the generation of the photocurrent indicates their use as photodiodes and the best result was observed for SAI3:TiO2 complexes .

Future Directions

The future directions for the study and application of “4,4’-((1E,1’E)-Naphthalene-1,4-diylbis(ethene-2,1-diyl))bis(N,N-diphenylaniline)” are not clearly defined due to the lack of available information .

properties

IUPAC Name

N,N-diphenyl-4-[2-[4-[2-[4-(N-phenylanilino)phenyl]ethenyl]naphthalen-1-yl]ethenyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H38N2/c1-5-15-43(16-6-1)51(44-17-7-2-8-18-44)47-35-27-39(28-36-47)25-31-41-33-34-42(50-24-14-13-23-49(41)50)32-26-40-29-37-48(38-30-40)52(45-19-9-3-10-20-45)46-21-11-4-12-22-46/h1-38H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRRUDIXIMMOTLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=CC4=CC=C(C5=CC=CC=C45)C=CC6=CC=C(C=C6)N(C7=CC=CC=C7)C8=CC=CC=C8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H38N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50694115
Record name N,N'-{Naphthalene-1,4-diylbis[(ethene-2,1-diyl)-4,1-phenylene]}bis(N-phenylaniline)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50694115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

666.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-diphenyl-4-[2-[4-[2-[4-(N-phenylanilino)phenyl]ethenyl]naphthalen-1-yl]ethenyl]aniline

CAS RN

952065-58-6
Record name N,N'-{Naphthalene-1,4-diylbis[(ethene-2,1-diyl)-4,1-phenylene]}bis(N-phenylaniline)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50694115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4,4'-((1E,1'E)-Naphthalene-1,4-diylbis(ethene-2,1-diyl))bis(N,N-diphenylaniline)
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4,4'-((1E,1'E)-Naphthalene-1,4-diylbis(ethene-2,1-diyl))bis(N,N-diphenylaniline)
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4,4'-((1E,1'E)-Naphthalene-1,4-diylbis(ethene-2,1-diyl))bis(N,N-diphenylaniline)
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4,4'-((1E,1'E)-Naphthalene-1,4-diylbis(ethene-2,1-diyl))bis(N,N-diphenylaniline)
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4,4'-((1E,1'E)-Naphthalene-1,4-diylbis(ethene-2,1-diyl))bis(N,N-diphenylaniline)
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4,4'-((1E,1'E)-Naphthalene-1,4-diylbis(ethene-2,1-diyl))bis(N,N-diphenylaniline)

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